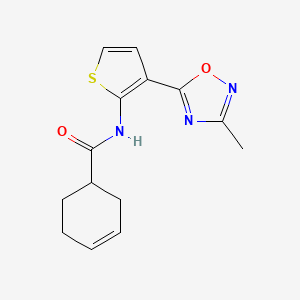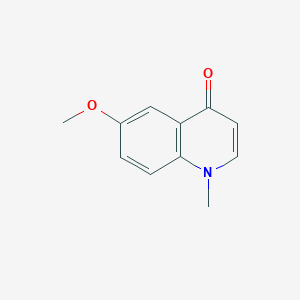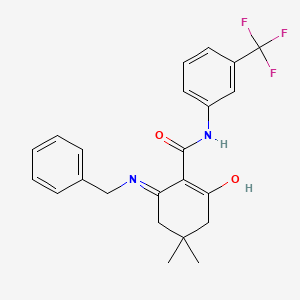
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide, also known as IBTQ, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. IBTQ is a quinoline-based compound that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Formation and Rearrangement : A study described the formation of a tetracyclic isoquinoline derivative through a domino rearrangement sequence initiated by treatment with LDA in THF, showcasing the compound's role in complex organic syntheses (Roydhouse & Walton, 2007).
- Isoquinoline Derivatives Synthesis : Another research focused on synthesizing tetrahydropyrrolo[2,1-a]isoquinolines, emphasizing their utility in generating new indolizine derivatives, highlighting the versatility of isoquinoline compounds in synthesizing structurally diverse molecules (Caira et al., 2014).
- Positive Inotropic Effects : A study investigated a series of 3-dimethylamino-1,2,3,4-tetrahydroquinolines, identifying the N-isobutyryl derivative as a compound with significant positive inotropic activity, indicating the potential medicinal applications of these derivatives (Santangelo et al., 1994).
Medicinal Chemistry and Pharmacology
- Local Anesthetic Activity and Toxicity : Research evaluating isoquinoline alkaloids for their local anesthetic activity and acute toxicity reveals their potential as safer therapeutic agents. The study also explored structure-toxicity relationships among synthesized derivatives, offering insights into designing drugs with reduced toxicity (Azamatov et al., 2023).
- Anticonvulsant Agents : Investigations into N-substituted 1,2,3,4-tetrahydroisoquinolines highlighted the development of potent anticonvulsant agents, illustrating the therapeutic potential of isoquinoline derivatives in treating seizures and contributing to neuropharmacology (Gitto et al., 2006).
Novel Reactions and Synthesis Techniques
- Hydroxyalkylation-initiated Radical Cyclization : A study developed a metal-free reaction for N-allylbenzamide leading to 3,4-dihydroisoquinolin-1(2H)-one derivatives through a radical cyclization process, providing new routes for synthesizing isoquinolinone derivatives (Zhou et al., 2015).
- Cascade Couplings for Isoquinoline Derivatives : Research introduced radical-mediated cascade couplings to generate isoquinoline-1,3(2H,4H)-dione derivatives, demonstrating advanced methods for creating complex molecules potentially useful in drug discovery (Zhang et al., 2015).
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-14(2)22(26)24-11-5-6-17-13-19(9-10-20(17)24)23-21(25)18-8-7-15(3)16(4)12-18/h7-10,12-14H,5-6,11H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCZJMADQHMXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[8-acetyloxy-4-oxo-3-(1-phenylpyrazol-4-yl)-2-(trifluoromethyl)chromen-7-yl] Acetate](/img/structure/B2844808.png)
![5-(3-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2844809.png)
![2-(2-bromophenyl)-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}acetamide](/img/structure/B2844810.png)
![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2844813.png)




![2-(6-Cyclopropylpyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2844820.png)


![4-[6-[(4-tert-butylphenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2844825.png)
